Cas no 1430373-14-0 ((S,R)-cis-Clopidogrel-MP Derivative)

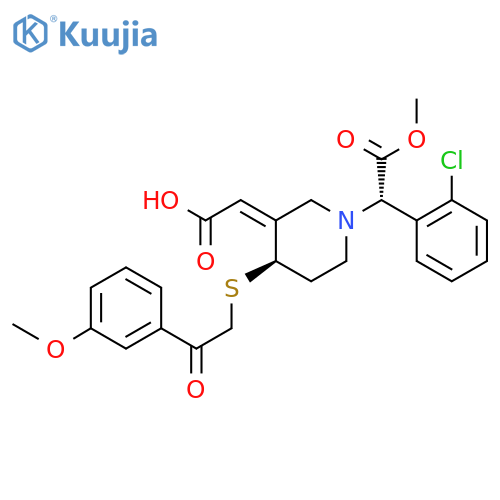

1430373-14-0 structure

商品名:(S,R)-cis-Clopidogrel-MP Derivative

CAS番号:1430373-14-0

MF:C25H26ClNO6S

メガワット:503.995045185089

CID:5547848

(S,R)-cis-Clopidogrel-MP Derivative 化学的及び物理的性質

名前と識別子

-

- (S,R)-cis-Clopidogrel-MP Derivative

- 1-Piperidineacetic acid, 3-(carboxymethylene)-α-(2-chlorophenyl)-4-[[2-(3-methoxyphenyl)-2-oxoethyl]thio]-, 1-methyl ester, (αS,3Z,4R)-

- (Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid

-

- インチ: 1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22-,24+/m1/s1

- InChIKey: FNCOEMFSIDGTAR-AOAWOYPYSA-N

- ほほえんだ: [C@@H](C1C=CC=CC=1Cl)(N1CC[C@@H](SCC(C2C=CC=C(OC)C=2)=O)/C(=C\C(=O)O)/C1)C(=O)OC

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Predicted)

- ゆうかいてん: >36°C (dec.)

- ふってん: 669.7±55.0 °C(Predicted)

- ようかいど: Chloroform (Slightly), Dichloromethane (Slightly)

- 酸性度係数(pKa): 3.24±0.41(Predicted)

(S,R)-cis-Clopidogrel-MP Derivative セキュリティ情報

- ちょぞうじょうけん:Hygroscopic, -20°C Freezer, Under inert atmosphere

(S,R)-cis-Clopidogrel-MP Derivative 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C588525-0.5mg |

(S,R)-cis-Clopidogrel-MP Derivative |

1430373-14-0 | 0.5mg |

$ 7100.00 | 2022-06-06 | ||

| TRC | C588525-5mg |

(S,R)-cis-Clopidogrel-MP Derivative |

1430373-14-0 | 5mg |

$ 8660.00 | 2023-09-08 | ||

| TRC | C588525-25mg |

(S,R)-cis-Clopidogrel-MP Derivative |

1430373-14-0 | 25mg |

$ 5281.00 | 2023-09-08 | ||

| TRC | C588525-.25mg |

(S,R)-cis-Clopidogrel-MP Derivative |

1430373-14-0 | .25mg |

$ 5281.00 | 2023-04-17 | ||

| TRC | C588525-.5mg |

(S,R)-cis-Clopidogrel-MP Derivative |

1430373-14-0 | .5mg |

$ 8645.00 | 2023-04-17 | ||

| TRC | C588525-0.25mg |

(S,R)-cis-Clopidogrel-MP Derivative |

1430373-14-0 | 0.25mg |

$ 4525.00 | 2023-02-03 |

(S,R)-cis-Clopidogrel-MP Derivative 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

1430373-14-0 ((S,R)-cis-Clopidogrel-MP Derivative) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量